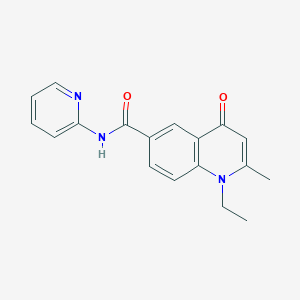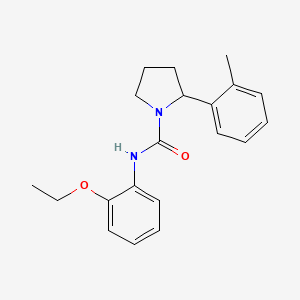
1,3-dibenzoyl-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dibenzoyl-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in various fields. This compound is commonly referred to as DBDPE and is a type of brominated flame retardant that is used in the manufacturing of various products such as electronics, textiles, and plastics. DBDPE is known for its high thermal stability and excellent flame retardancy properties, making it an ideal candidate for use in these industries.
Mecanismo De Acción
The mechanism of action of DBDPE is not fully understood. However, it is believed that DBDPE acts as a flame retardant by releasing bromine radicals when exposed to high temperatures. These bromine radicals react with free radicals produced during combustion, thereby interrupting the combustion process and reducing the flammability of the material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DBDPE are not well understood. However, studies have shown that DBDPE can accumulate in the body and can have potential toxic effects. This has led to the regulation of DBDPE in various countries to limit its use and minimize its impact on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DBDPE in lab experiments include its high thermal stability and excellent flame retardancy properties, making it an ideal candidate for use in experiments involving high temperatures and fire hazards. However, the limitations of using DBDPE include its potential toxicity and impact on the environment, which may limit its use in certain experiments.
Direcciones Futuras
Future research on DBDPE should focus on understanding its mechanism of action and potential therapeutic applications. Further studies are needed to fully understand its impact on the environment and human health, which may lead to the development of safer and more effective flame retardants. Additionally, research should focus on developing alternative flame retardants that are more environmentally friendly and less toxic.
Métodos De Síntesis
The synthesis of DBDPE can be achieved through various methods, including the reaction of 1,3-diketones with benzoyl chlorides in the presence of a base. This method involves the use of solvents such as acetone or ethanol and is typically carried out at high temperatures. Other methods of synthesis include the reaction of benzoyl chlorides with ethyl acetoacetate in the presence of a catalyst.
Aplicaciones Científicas De Investigación
DBDPE has been extensively studied for its potential applications in various fields such as flame retardancy, environmental science, and biomedical research. In the field of flame retardancy, DBDPE has been shown to be highly effective in reducing the flammability of various materials such as plastics, textiles, and electronics. This has led to the increased use of DBDPE in the manufacturing of these products, thereby reducing the risk of fire hazards.
In environmental science, DBDPE has been studied for its impact on the environment and its potential toxicity. Studies have shown that DBDPE can accumulate in the environment and can have adverse effects on aquatic organisms and wildlife. This has led to the regulation of DBDPE in various countries to limit its use and minimize its impact on the environment.
In biomedical research, DBDPE has been studied for its potential therapeutic applications. Studies have shown that DBDPE can inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. However, further research is needed to fully understand its mechanism of action and potential side effects.
Propiedades
IUPAC Name |
1,3-dibenzoyl-5,5-diethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-22(4-2)19(27)23(17(25)15-11-7-5-8-12-15)21(29)24(20(22)28)18(26)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXBKNSBPHNDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~3~-acetyl-N~1~-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-beta-alaninamide](/img/structure/B5969630.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethylbutanamide](/img/structure/B5969641.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5969651.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5969666.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5969673.png)
![1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5969675.png)
![3-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5969682.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide](/img/structure/B5969683.png)


![ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate](/img/structure/B5969718.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B5969730.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B5969734.png)